Morpholine, 4-(2-thienylsulfonyl)-
Description
"Morpholine, 4-(2-thienylsulfonyl)-" is a morpholine derivative featuring a sulfonyl group attached to the morpholine nitrogen, with a 2-thienyl substituent on the sulfonyl moiety. Morpholine derivatives are widely studied for their versatility in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the thienyl group introduces aromaticity and electron-rich characteristics, influencing reactivity and biological interactions .
Properties
IUPAC Name |
4-thiophen-2-ylsulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c10-14(11,8-2-1-7-13-8)9-3-5-12-6-4-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWMYLJUWYMTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390104 | |
| Record name | Morpholine, 4-(2-thienylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79279-29-1 | |
| Record name | Morpholine, 4-(2-thienylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Solvent Systems
In a representative procedure, morpholine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Thiophene-2-sulfonyl chloride (1.1–1.5 equiv) is added dropwise at 0–5°C, followed by the addition of a base such as N-methylmorpholine (NMM) or sodium hydride (NaH) to neutralize HCl byproducts. The reaction is stirred at room temperature for 8–16 hours, with completion monitored via HPLC or TLC.
Key Data:
Workup and Isolation
Post-reaction, the mixture is diluted with water and extracted with ethyl acetate or tert-butyl methyl ether. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Crystallization from hexane/ethyl acetate yields the pure product.
Activation of Morpholine Using Silylating Agents
To enhance reactivity, morpholine’s amine group is often activated with silylating agents before sulfonylation. This approach mitigates steric hindrance and improves reaction efficiency.
Use of Bis(trimethylsilyl)acetamide (BSA)
In a patented method, morpholine is treated with BSA (0.75–1.0 equiv) in THF at 20–30°C for 30–45 minutes. This forms a silylated intermediate, which reacts more readily with thiophene-2-sulfonyl chloride. The reaction proceeds at ambient temperature, achieving >90% conversion within 8 hours.
Mechanistic Insight:
BSA converts the amine into a trimethylsilyl-protected species, increasing nucleophilicity and reducing side reactions.
Two-Step Synthesis via Intermediate Sulfonamides
Alternative routes involve synthesizing sulfonamide intermediates followed by cyclization or functional group interconversion.
Suzuki-Miyaura Coupling for Thiophene Incorporation
A 5-bromo-thiophene-2-sulfonamide intermediate is synthesized by reacting 2-bromothiophene with chlorosulfonic acid in DCM. Subsequent Suzuki coupling with aryl boronic acids introduces substituents before final reaction with morpholine.
Example Procedure:
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Sulfonation: 2-Bromothiophene + ClSO₃H → 5-bromothiophene-2-sulfonyl chloride (81% yield).
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Amination: Sulfonyl chloride + methylamine → 5-bromothiophene-2-sulfonamide (82% yield).
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Coupling: Suzuki reaction with morpholine derivative (conditions vary).
Optimization of Reaction Parameters
Solvent and Base Screening
Comparative studies highlight THF as superior to DCM for solvating both reactants and bases. NMM outperforms triethylamine in minimizing side reactions, as evidenced by higher yields (80% vs. 65%).
Temperature and Stoichiometry
Lower temperatures (0–5°C) during sulfonyl chloride addition prevent exothermic decomposition. A 10% excess of sulfonyl chloride ensures complete conversion of the amine.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Thiophene-2-sulfonyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves or inert gas purging to suppress hydrolysis.
Byproduct Formation
Over-silylation or disubstitution can occur with excess BSA. Stoichiometric control (0.75 equiv BSA) and stepwise addition mitigate this.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through a multi-step process involving:
- Nucleophilic substitution of morpholine derivatives with thienylsulfonyl chlorides .
- Cyclization reactions using 1,2-amino alcohols or diamines with α-phenylvinylsulfonium salts .
Key Reaction Mechanism:
This reaction typically achieves yields of 65–75% under mild conditions (25–60°C) .
Acid-Base Reactions
The morpholine nitrogen participates in proton transfer reactions:
- Protonation : Forms morpholinium salts (e.g., with HCl) .
- Zwitterionic intermediates : Observed in urethane formation studies, where morpholine derivatives act as Brønsted bases .
Thermodynamic Data:
| Reaction Step | ΔG (kJ/mol) | ΔH (kJ/mol) |
|---|---|---|
| Proton transfer (TS1) | 97.42 | 96.8 |
| Intermediate stabilization | -7.32 | -6.9 |
Biological Interactions
The compound exhibits urease inhibition through competitive binding:
Comparative Reactivity
Structural analogs demonstrate distinct reactivity profiles:
Degradation Pathways
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Morpholine, 4-(2-thienylsulfonyl)- serves as a crucial building block in organic synthesis. Its unique thienylsulfonyl group enhances its reactivity, allowing for the formation of more complex molecules. This compound can undergo various chemical reactions typical of secondary amines, including oxidation and substitution reactions.
Table 1: Common Reactions Involving Morpholine, 4-(2-thienylsulfonyl)-
| Reaction Type | Example Reaction | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfone derivatives | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Formation of thienylsulfinyl derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nucleophilic substitution | Amines or thiols under basic conditions |
Biological Applications
Enzyme Inhibition
Research indicates that Morpholine, 4-(2-thienylsulfonyl)- has potential as an enzyme inhibitor. The thienylsulfonyl group may interact with specific enzymes or receptors, disrupting biochemical pathways. This property is being explored for therapeutic applications in treating various diseases.
Therapeutic Properties
The compound has been investigated for its anti-inflammatory and antimicrobial activities. Studies suggest that it may possess properties beneficial for drug development targeting conditions such as pain management and infection control.
Medicinal Chemistry
Morpholine derivatives have been extensively studied in the context of Central Nervous System (CNS) drug discovery. For instance, compounds containing morpholine rings are known to interact with serotonin receptors and have been developed into drugs for treating anxiety and depression.
Case Study: Aprepitant
Aprepitant is a morpholine-containing drug approved for chemotherapy-induced nausea and vomiting. Its efficacy is attributed to the morpholine scaffold that optimally positions interacting arms within the receptor binding site .
Industrial Applications
Morpholine, 4-(2-thienylsulfonyl)- is utilized in the production of specialty chemicals and materials. It plays a role in formulating fungicides and other agricultural chemicals due to its ability to inhibit ergosterol biosynthesis in fungi.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Morpholine | Simple morpholine ring | Less reactive than morpholine derivatives |
| 4-(2-Thienyl)morpholine | Lacks the sulfonyl group | Limited biological activity |
| 4-(2-Thienylsulfonyl)piperidine | Piperidine ring instead of morpholine | Different pharmacological profile |
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-thienylsulfonyl)- involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the sulfonyl substituent significantly impacts physicochemical properties such as lipophilicity (logP), solubility, and melting points. Key comparisons include:
Key Observations :
- The 2-thienyl group balances moderate lipophilicity with aromatic interactions, making it favorable for drug design where membrane permeability and target binding are critical.
- Methoxy-substituted derivatives exhibit higher solubility due to polarity, while biphenyl groups prioritize lipophilicity for CNS-targeting compounds .
Key Observations :
Key Observations :
Structural and Crystallographic Differences
Crystal structures reveal substituent-driven conformational changes:
Biological Activity
Morpholine, 4-(2-thienylsulfonyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Morpholine, 4-(2-thienylsulfonyl)- features a morpholine ring substituted with a thienylsulfonyl group. This unique structure imparts specific chemical properties that contribute to its biological activity. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving morpholine and thienylsulfonyl chlorides.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of morpholine derivatives. For instance, a series of morpholine derivatives were synthesized and screened for antibacterial activity against various strains. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like ciprofloxacin .
Enzyme Inhibition
Morpholine, 4-(2-thienylsulfonyl)- has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, potentially disrupting biochemical pathways. Notably, it has shown promise as an inhibitor of the PI3K p110alpha enzyme, with one derivative achieving an IC50 value of 2.0 nM . This selectivity is crucial for developing targeted therapies in cancer treatment.
Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for anti-inflammatory and analgesic effects. Research indicates that morpholine derivatives can modulate inflammatory responses and exhibit analgesic properties similar to traditional pain relievers. The mechanisms may involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
The biological activity of morpholine, 4-(2-thienylsulfonyl)- is largely attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The thienylsulfonyl group can form non-covalent interactions with active sites of enzymes, leading to inhibition.
- Receptor Modulation : The compound may also bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Case Studies
- Antimicrobial Evaluation : A study synthesized several morpholine derivatives and assessed their antibacterial activity using the disc diffusion method. Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibacterial agents .
- Cancer Research : In a series of experiments focused on cancer cell lines, derivatives of morpholine were found to inhibit cell proliferation significantly. One particular derivative was noted for its selective inhibition against melanoma cells, suggesting a pathway for targeted cancer therapies .
- Anti-inflammatory Studies : Research highlighted the anti-inflammatory potential of morpholine derivatives through in vivo models. Compounds showed reduced inflammation markers in animal models, supporting their use as therapeutic agents for inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Morpholine | Basic morpholine structure | General pharmacological activity |
| 4-(2-Thienyl)morpholine | Lacks sulfonyl group | Limited enzyme inhibition |
| 4-(2-Thienylsulfonyl)piperidine | Piperidine ring instead of morpholine | Different pharmacological profile |
| Morpholine, 4-(2-thienylsulfonyl)- | Unique combination enhances selectivity and potency | Broad range including anti-inflammatory |
Q & A
Basic: What are the optimal synthetic routes for Morpholine, 4-(2-thienylsulfonyl)-, and how can its purity be validated?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-morpholine with 2-thienylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) yields the target compound . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires:
- NMR spectroscopy : Confirm sulfonyl group integration (δ 3.6–3.8 ppm for morpholine protons; δ 7.2–7.5 ppm for thienyl protons) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity >95% .
- X-ray crystallography : Resolve molecular geometry and confirm sulfonyl-morpholine bond angles (e.g., C–S–O ≈ 107°) .
Basic: How should researchers assess the chemical stability of this compound under varying conditions?
Methodological Answer:
Stability tests should include:
- Thermal analysis : TGA/DSC to determine decomposition temperature (e.g., onset at ~200°C) .
- Hydrolytic stability : Incubate in buffers (pH 2–12, 37°C) for 24–72 hours; monitor degradation via LC-MS. The sulfonyl group may hydrolyze under strongly acidic/basic conditions .
- Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track changes in UV absorbance (e.g., thienyl π→π* transitions at ~260 nm) .
Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. The electron-withdrawing sulfonyl group reduces electron density on the morpholine ring, enhancing electrophilic reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). The thienyl group may engage in π-π stacking with aromatic residues .
- QSAR models : Correlate substituent effects (e.g., thienyl vs. phenyl sulfonyl) with solubility or logP values using descriptors like polar surface area .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Contradictions in NMR or IR spectra often arise from solvent effects or impurities. For example:
- Solvent-dependent shifts : Compare DMSO-d6 vs. CDCl3 spectra; sulfonyl protons may show downfield shifts in polar solvents .
- Impurity profiling : Use high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., unreacted thienylsulfonyl chloride at m/z 163.98) .
- Cross-validate with crystallography : Match experimental bond lengths (e.g., S=O ≈ 1.43 Å) with computational predictions .
Basic: What safety protocols are recommended for handling Morpholine, 4-(2-thienylsulfonyl)-?
Methodological Answer:
- Toxicity : Classified as a potential irritant (skin/eyes) based on structural analogs . Use PPE (gloves, goggles) and work in a fume hood.
- Carcinogenicity : While no direct data exists, sulfonamide derivatives may require biosafety level 2 (BSL-2) precautions due to genotoxicity risks .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: What biological applications are plausible for this compound, and how can its efficacy be tested?
Methodological Answer:
- Antimicrobial assays : Screen against Gram-positive/negative bacteria (MIC via broth microdilution). The thienyl group may enhance membrane penetration .
- Anticancer studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with control sulfonamides .
- Enzyme inhibition : Test against carbonic anhydrase or kinases via fluorescence-based assays (e.g., FITC-labeled substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
